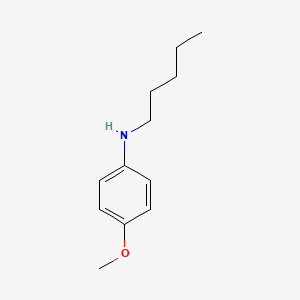

4-Methoxy-N-pentylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic chemistry and industrial synthesis. openaccessjournals.comsci-hub.se The versatility of the aniline scaffold allows for a wide range of chemical modifications, leading to compounds with diverse properties and applications. Historically, aniline derivatives have been pivotal in the development of the dye industry, serving as precursors to vibrant pigments like indigo (B80030) and various azo dyes. openaccessjournals.comwikipedia.orglgcstandards.com

The importance of these compounds extends significantly into medicinal chemistry and pharmaceuticals. Aniline derivatives are core structures in numerous drugs, including analgesics, anticancer agents, antivirals, and anti-inflammatory medications. openaccessjournals.comlgcstandards.comresearchgate.net For instance, the well-known analgesic paracetamol is synthesized from aniline. sci-hub.sewikipedia.org In agrochemicals, substituted anilines are integral to the creation of herbicides and pesticides. sci-hub.seresearchgate.net

Furthermore, the field of materials science extensively utilizes aniline derivatives. researchgate.net Their electron-donor properties make them suitable for developing organic electronic materials, such as organic light-emitting diodes (OLEDs). researchgate.net They are also used in the production of polymers, antioxidants for the rubber industry, and as precursors for polyurethanes. sci-hub.sewikipedia.org The continuous exploration of aniline derivatives fuels innovation across multiple scientific and industrial sectors. sci-hub.se

Contextualization of 4-Methoxy-N-pentylaniline within Anilino-Methoxy Systems

This compound belongs to the class of N-alkylated, methoxy-substituted aniline derivatives. Its structure is defined by three key features: the aniline core, a pentyl group attached to the nitrogen atom (N-pentylaniline), and a methoxy (B1213986) group at the para-position of the benzene (B151609) ring. This specific combination of functional groups places it within the anilino-methoxy system, a class of compounds studied for their unique electronic and chemical properties.

The methoxy group (-OCH3) is an electron-donating group that influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions, by increasing electron density at the ortho and para positions. wikipedia.orgontosight.ai This electronic effect is a subject of quantum chemistry calculations in substituted anilines to understand and predict their properties. acs.org The N-pentyl group, a straight-chain alkyl substituent, imparts increased lipophilicity compared to simpler anilines.

Compounds with similar structural motifs, such as other hindered secondary amines, are valued as building blocks in organic synthesis and medicinal chemistry. sigmaaldrich.com For example, N-alkylation is a key transformation for producing fine chemicals and pharmaceutical intermediates. rsc.org The study of anilino-methoxy systems also includes research into their potential biological activities and their use in creating more complex molecules, such as bicyclic heterocycles and other compounds relevant to drug discovery. ossila.comacs.org The specific arrangement of the N-pentyl and p-methoxy groups on the aniline scaffold makes this compound a distinct molecule for investigation within this chemical space.

Overview of Advanced Research Themes Pertaining to Aromatic Amines

Modern chemical research on aromatic amines is characterized by several advanced themes, primarily focusing on the development of novel, efficient, and selective synthetic methodologies. A significant area of interest is the catalytic functionalization of the aniline core. This includes the development of earth-abundant metal catalysts, such as cobalt and copper, for reactions like N-alkylation and C-H functionalization. rsc.orgacs.orgnih.gov For example, researchers have developed palladium-catalyzed methods for the para-selective C-H olefination of aniline derivatives, which are valuable for industrial applications. nih.gov

Another major research thrust is the synthesis of anilines with specific substitution patterns that are otherwise difficult to achieve. Classical electrophilic substitution on anilines typically yields ortho- and para-substituted products, making the selective synthesis of meta-substituted anilines a significant challenge. nih.gov Recent innovations include novel multi-component reactions and catalytic dehydrogenation strategies to access these uncommon substitution patterns, which are of great interest for creating libraries of compounds for medicinal chemistry and materials science. nih.govrsc.org

Furthermore, the synthesis of anilines from non-traditional or renewable starting materials is a growing area of focus. Methods are being developed to produce substituted anilines from feedstocks like cyclohexanones, moving away from petroleum-based chemicals. researchgate.netacs.org The application of aromatic amines as templates or building blocks in supramolecular chemistry and nanotechnology, for instance in the synthesis of vanadium oxide nanotubes, represents another frontier of research. scispace.com

Physicochemical Data for this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 882-42-8 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C12H19NO | bldpharm.combldpharm.com |

| Molecular Weight | 193.29 g/mol | bldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CCCCCNc1ccc(OC)cc1 | fluorochem.co.uk |

Spectroscopic Research Findings for this compound

Spectroscopic data provides crucial information for the structural elucidation of chemical compounds. Research involving the synthesis of this compound has reported its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Reported Values |

| ¹H NMR (500 MHz, CDCl₃) | δ = 6.79 (d, J = 8.9 Hz, 2H), 6.61 (d, J = 8.9 Hz, 2H), 3.74 (s, 3H), 3.52 (br s, 1H), 3.06 (t, J = 7.2 Hz, 2H), 1.62-1.55 (m, 2H), 1.40-1.32 (m, 4H), 0.91 (t, J = 7.0 Hz, 3H) |

Source: Data corresponds to product 3h in a study on N-alkylation of aromatic amines. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

882-42-8 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-methoxy-N-pentylaniline |

InChI |

InChI=1S/C12H19NO/c1-3-4-5-10-13-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |

InChI Key |

RSPVNWIKYNYIOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Methoxy N Pentylaniline

Established Synthetic Routes to N-Alkylated Anilines

Traditional methods for the synthesis of N-alkylanilines, such as 4-Methoxy-N-pentylaniline, have long relied on robust and well-understood chemical transformations. These include the direct alkylation of aniline (B41778) precursors, reductive amination strategies, and the reduction of corresponding nitroaromatic compounds.

Alkylation of Aniline Precursors with Pentyl Halides

Direct N-alkylation represents a straightforward approach to forming the desired C-N bond. This method involves the reaction of a p-anisidine (B42471) (4-methoxyaniline) with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| p-Anisidine | 1-Bromopentane | K2CO3 | Acetonitrile | This compound |

| p-Anisidine | 1-Iodopentane | Na2CO3 | DMF | This compound |

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon of the pentyl halide. The choice of solvent and base can significantly influence the reaction rate and yield.

Reductive Amination Strategies

Reductive amination offers an alternative and often more controlled method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of p-anisidine with pentanal to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired secondary amine. researchgate.netmdpi.com A variety of reducing agents can be employed for this transformation. organic-chemistry.org

Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be utilized. organic-chemistry.org

| Aldehyde/Ketone | Amine | Reducing Agent | Product |

| Pentanal | p-Anisidine | Sodium Borohydride | This compound |

| Pentanal | p-Anisidine | Sodium Triacetoxyborohydride | This compound |

| Pentanal | p-Anisidine | H2/Pd-C | This compound |

This method is widely used due to its versatility and the commercial availability of a wide range of aldehydes and ketones. umn.edu

Reduction of Corresponding Nitro Aromatic Precursors

A multi-step but effective route involves the initial synthesis of an N-pentyl-4-methoxynitrobenzene precursor, followed by the reduction of the nitro group to an amine. The synthesis of the nitro precursor can be achieved through nucleophilic aromatic substitution on a suitable nitroaromatic compound.

The subsequent reduction of the nitro group is a common transformation in organic synthesis, with numerous established protocols. wikipedia.org These methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or chemical reduction with metals like iron, tin, or zinc in acidic media. organic-chemistry.orgwikipedia.org

This approach is particularly useful when the starting nitroaromatic compounds are readily available. google.com

Advanced and Green Synthesis Techniques

In recent years, there has been a significant push towards the development of more sustainable and atom-economical synthetic methods. This has led to the exploration of advanced techniques for the synthesis of N-alkylanilines, including hydroamination and transition-metal-free methodologies.

Hydroamination Protocols for Aniline Derivatives

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines. researchgate.net For the synthesis of this compound, this would involve the reaction of p-anisidine with 1-pentene (B89616). This reaction is typically catalyzed by transition metals, with gold-catalyzed systems showing particular promise for the hydroamination of alkynes and allenes with anilines. organic-chemistry.orgnih.govscispace.com

While the direct hydroamination of unactivated alkenes like 1-pentene with anilines remains a challenge, ongoing research in catalyst development is aimed at expanding the scope of this powerful transformation. rice.edu

Transition-Metal-Free Amination Methodologies

Concerns over the cost and toxicity of transition metals have spurred the development of transition-metal-free C-N bond-forming reactions. digitellinc.com These methods often rely on the use of strong bases or alternative activation strategies. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of an aryl halide or boronic acid derivative with pentylamine in the absence of a metal catalyst. organic-chemistry.org

Recent advancements have demonstrated the potential of using solvated electrons to promote the amination of aryl halides, offering a milder and more sustainable alternative to traditional transition metal-catalyzed processes. digitellinc.com While the direct application to the synthesis of this compound may require further optimization, these emerging methodologies hold significant promise for the future of amine synthesis. digitellinc.commanchester.ac.uk

Catalytic Alkylation of Aromatic Amines with Methanol (B129727)

While the target molecule is an N-pentyl derivative, the catalytic N-methylation of the parent amine, p-anisidine, using methanol serves as a foundational example of N-alkylation in this class of compounds. This transformation is of significant industrial interest and has been explored using various catalytic systems. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent mechanism, where a catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. rsc.org This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. rsc.org

Copper-containing catalysts derived from layered double hydroxides have been investigated for the N-methylation of p-anisidine. researchgate.net The reaction is typically performed in an autoclave reactor under hydrogen pressure. The efficiency of these catalysts is influenced by the copper-to-aluminum ratio and the reaction conditions. researchgate.net For instance, studies on a CuAl-1 catalyst have demonstrated how parameters like temperature, pressure, and reaction time affect conversion and selectivity. researchgate.net

Another approach involves using heterogeneous catalysts like gamma-alumina (γ-Alumina) in a fixed-bed, integral-flow reactor. epa.gov In the gas-phase alkylation of aniline with methanol, N-methylation is the predominant reaction, with selectivity for N-methyl and N,N-dimethylaniline being tunable by adjusting the reaction temperature and the methanol-to-aniline molar ratio. epa.gov The mechanism is proposed to involve the adsorption of both aniline and methanol on Lewis acid-base sites on the alumina (B75360) surface, followed by an electrophilic attack of the methanol's methyl group on the nitrogen atom of the amine. epa.gov

Table 1: N-Methylation of p-Anisidine with a CuAl-1 Catalyst

| Temperature (°C) | H₂ Pressure (bar) | p-Anisidine Conversion (%) | N-Methyl-p-anisidine Selectivity (%) |

| 180 | 20 | 80.5 | 97.4 |

| 200 | 20 | 99.9 | 96.5 |

| 220 | 20 | 99.9 | 93.1 |

| 200 | 10 | 98.7 | 97.0 |

| 200 | 30 | 99.9 | 96.0 |

| Data sourced from a study on Cu-containing layered double hydroxide (B78521) catalysts. Reaction conditions: p-anisidine (0.10 mol/L), o-xylene (B151617) solvent, 5-hour reaction time. researchgate.net |

Electrochemical Synthesis Pathways for Aryl Amines

Electrochemical methods offer an alternative pathway for the N-alkylation of aromatic amines, operating under ambient temperature and pressure. A novel approach has been reported for the liquid-phase alkylation of aniline with methanol using a slurry-bed reactor equipped with porous carbon electrodes. nih.gov This system employs a Zn/Cu salts-modified kaolin (B608303) catalyst. The process is driven by a constant electric current, and its efficiency is dependent on parameters such as the initial pH of the solution, the duration of the electrolysis, and the composition of the catalyst. nih.gov

While direct electrochemical N-pentylation of 4-methoxyaniline is not widely documented, the principles from aniline methylation can be extrapolated. The proposed mechanism involves the electrochemical generation of reactive species that facilitate the alkylation process on the surface of the modified kaolin catalyst. nih.gov Another related electrochemical strategy is decarboxylative N-alkylation, where carboxylic acids are used as alkylating agents through an anodic decarboxylation process. acs.org This method could conceptually be applied using hexanoic acid to introduce a pentyl group, following decarboxylation.

Solvent-Free and Catalytic Systems in Synthetic Development

Solvent-free reaction conditions are a cornerstone of green chemistry, aiming to reduce waste and environmental impact. Reductive amination, a key route to this compound (from p-anisaldehyde and pentylamine), can be performed under solvent-free conditions. researchgate.net One such method involves using sodium borohydride as the reducing agent, activated by a solid acid like boric acid or p-toluenesulfonic acid monohydrate. researchgate.net This approach is simple, convenient, and avoids the use of volatile organic solvents.

Catalytic systems that operate without solvents or in alternative media like ionic liquids have also been developed. For the N-alkylation of anilines with alkyl halides, ionic liquids can serve as the reaction medium, promoting high selectivity for mono-alkylation and simplifying product isolation. rsc.orgresearchgate.netrsc.org The use of heterogeneous catalysts is also advantageous as it allows for easier separation of the catalyst from the reaction mixture and potential for recycling. researchgate.net

Optimization of Synthetic Yields and Selectivity

Achieving high yields and selectivity is paramount in the synthesis of a specific target like this compound. This requires a careful consideration of the reaction mechanism and the factors that control the reaction's regiochemistry.

Mechanistic Considerations in Yield Enhancement

Understanding the reaction mechanism is crucial for optimization. In the "borrowing hydrogen" catalytic cycle for N-alkylation with alcohols, the process involves a series of equilibria: alcohol dehydrogenation, imine formation, and imine hydrogenation. rsc.org To enhance the yield of the desired N-alkylaniline, these equilibria must be shifted towards the product. This can be achieved by removing the water byproduct formed during the imine condensation step, for instance, through azeotropic distillation. The choice of catalyst is also critical, as it must be efficient for both the dehydrogenation and hydrogenation steps. Ruthenium and Iridium complexes are often employed for this purpose. rsc.org

For reductive amination, the reaction proceeds via the formation of an imine intermediate from the condensation of an aldehyde (p-anisaldehyde) and an amine (pentylamine), which is then reduced. researchgate.netorganic-chemistry.org The rate of imine formation versus its reduction can be controlled by the choice of reducing agent and the reaction pH. Mild reducing agents like sodium triacetoxyborohydride are often effective as they reduce the imine faster than the aldehyde, minimizing side reactions.

Isolation and Purification Techniques for Complex Reaction Mixtures

Following the synthesis, the target compound must be isolated from a mixture containing unreacted starting materials, catalysts, and byproducts. A typical workup procedure for N-alkylaniline synthesis involves quenching the reaction, followed by an extraction process. The reaction mixture is often treated with a basic aqueous solution, such as sodium bicarbonate, to neutralize any acid catalysts and deprotonate any amine salts, facilitating their extraction into an organic solvent like ethyl acetate (B1210297) or n-hexane. rsc.orgarkat-usa.org

The primary technique for purifying N-alkylanilines is column chromatography. column-chromatography.com Silica (B1680970) gel is the most common stationary phase. arkat-usa.org However, due to the basic nature of amines, they can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation, tailing peaks, and potential product loss on the column. researchgate.netbiotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent (mobile phase). researchgate.netbiotage.com This deactivates the acidic sites on the silica, allowing for much cleaner separation. A common mobile phase for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. arkat-usa.org

Alternative strategies for purifying basic amines include using a different stationary phase, such as basic alumina or amine-functionalized silica, or employing reversed-phase chromatography with a high pH mobile phase to ensure the amine remains in its neutral, free-base form. biotage.com After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy N Pentylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual hydrogen and carbon atoms.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H and ¹³C NMR spectra provide definitive evidence for the structure of 4-Methoxy-N-pentylaniline by identifying the distinct chemical environments of each nucleus. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic, methoxy (B1213986), amine, and pentyl group protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as two distinct multiplets between δ 6.57 and 6.85 ppm, indicative of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methoxy group protons resonate as a sharp singlet at approximately δ 3.78 ppm. The proton attached to the nitrogen (N-H) is often observed as a broad singlet around δ 3.36 ppm. The protons of the N-pentyl chain are resolved according to their proximity to the nitrogen atom; the methylene (B1212753) group directly attached to the nitrogen (α-CH₂) appears as a triplet around δ 3.09 ppm. rsc.org The subsequent methylene groups of the pentyl chain resonate further upfield, with the terminal methyl group appearing as a triplet near δ 0.95 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the aromatic ring appear in the δ 113-152 ppm region. The carbon bearing the methoxy group (C-O) is found significantly downfield at approximately δ 152.0 ppm, while the carbon attached to the nitrogen (C-N) resonates around δ 142.9 ppm. rsc.org The two pairs of aromatic C-H carbons appear at δ 114.9 and 114.0 ppm. rsc.org The methoxy carbon gives a signal at δ 55.9 ppm. rsc.org The carbons of the pentyl chain are observed in the upfield region, with the α-carbon appearing at δ 45.0 ppm and the terminal methyl carbon at δ 14.1 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃ rsc.org Interactive data table. Click on headers to sort.

| Assignment | ¹H NMR Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|---|

| Aromatic CH | 6.78 - 6.85 | m | 114.9 |

| Aromatic CH | 6.57 - 6.64 | m | 114.0 |

| Methoxy (OCH₃) | 3.78 | s | 55.9 |

| Amine (NH) | 3.36 | s (broad) | - |

| N-CH₂ (α) | 3.09 | t, J = 7.2 | 45.0 |

| N-CH₂-CH₂ (β) | 1.60 - 1.67 | m | 29.4 |

| N-(CH₂)₂-CH₂ (γ) | 1.39 | dt, J = 12.8, 6.3 | 29.4 |

| N-(CH₂)₃-CH₂ (δ) | 1.39 | dt, J = 12.8, 6.3 | 22.6 |

| Terminal CH₃ (ε) | 0.95 | t, J = 7.0 | 14.1 |

| Aromatic C-O | - | - | 152.0 |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.orgoxinst.com For this compound, a COSY spectrum would show a cross-peak between the N-H proton and the α-CH₂ protons of the pentyl group. researchgate.net Crucially, it would reveal the connectivity within the pentyl chain, showing correlations between the α-CH₂ and β-CH₂, the β-CH₂ and γ-CH₂, and so on, confirming the linear structure of the alkyl substituent. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.comcolumbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the proton signal at δ 3.78 ppm to the carbon signal at δ 55.9 ppm, confirming their assignment as the methoxy group. Similarly, it would link the proton signals of the pentyl chain and the aromatic ring to their corresponding carbon signals, allowing for definitive assignment of each CHₓ group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. ceitec.czlibretexts.org This is particularly useful for identifying connections across quaternary carbons and heteroatoms. researchgate.net In this compound, key HMBC correlations would be observed from the methoxy protons (δ 3.78 ppm) to the aromatic C-O (δ 152.0 ppm). The α-CH₂ protons of the pentyl group (δ 3.09 ppm) would show a correlation to the aromatic C-N (δ 142.9 ppm), establishing the connection point of the alkyl chain to the aniline (B41778) ring. ceitec.cz

Dynamic NMR Studies of Restricted Rotation and Conformational Exchange

The bond between the aromatic ring carbon and the nitrogen atom (C-N) in N-alkylanilines possesses a degree of double-bond character, which can lead to restricted rotation. researchgate.net This phenomenon can result in the existence of different rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is the technique used to study such kinetic processes that occur on the NMR timescale. fu-berlin.deresearchgate.net

For this compound, DNMR studies could be employed to measure the energy barrier to rotation around the C-N bond. At low temperatures, this rotation may become slow enough to allow for the observation of separate signals for different conformers. As the temperature is increased, the rate of exchange between conformers increases, causing these separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. researchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational process can be determined. Such studies provide valuable insight into the molecule's conformational flexibility and the electronic influence of the methoxy and pentyl substituents on the C-N bond character. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying molecular structure. scispace.com

Detailed Vibrational Mode Assignments and Functional Group Analysis

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational motions of its constituent functional groups.

N-H Vibrations: The N-H stretching vibration is a key diagnostic peak, typically appearing in the FT-IR spectrum as a medium-intensity band between 3350 and 3450 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl and methoxy groups appear in the 2850-2960 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring give rise to a series of characteristic bands in the 1500-1610 cm⁻¹ region. researchgate.net

C-N and C-O Vibrations: The stretching vibration of the aromatic C-N bond is typically found in the 1250-1340 cm⁻¹ range. The characteristic asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) results in a strong absorption band around 1245 cm⁻¹, while the symmetric stretch appears near 1035 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Mode Assignments for this compound Interactive data table. Click on headers to sort.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 | FT-IR |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Asymmetric) | CH₃, CH₂ | 2950 - 2965 | FT-IR, Raman |

| C-H Stretch (Symmetric) | CH₃, CH₂ | 2850 - 2875 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1485 - 1515 | FT-IR, Raman |

| N-H Bend | Secondary Amine | 1500 - 1550 | FT-IR |

| C-H Bend | CH₃, CH₂ | 1450 - 1470 | FT-IR |

| C-N Stretch | Aryl Amine | 1250 - 1340 | FT-IR |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 | FT-IR |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1050 | FT-IR |

Spectroscopic Probes for Intermolecular Interactions in Condensed Phases

In the solid or liquid state, molecules of this compound can interact with one another through forces such as hydrogen bonding and van der Waals interactions. Vibrational spectroscopy is a sensitive tool for detecting these interactions. researchgate.net

The N-H group of the secondary amine can act as a hydrogen bond donor, while the oxygen atom of the methoxy group or the nitrogen atom itself can act as hydrogen bond acceptors. The formation of intermolecular N-H···O or N-H···N hydrogen bonds leads to a characteristic broadening and a shift to lower frequency (red-shift) of the N-H stretching band in the FT-IR spectrum compared to its position in a dilute, non-polar solvent. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding network. Raman spectroscopy can also be used to study these interactions, as changes in the molecular environment and symmetry upon aggregation can affect the position, intensity, and width of Raman bands, particularly those associated with the aromatic core. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of an organic molecule is dictated by the types of electronic transitions that can occur when the molecule absorbs energy from ultraviolet or visible light. For this compound, the presence of the methoxy-substituted benzene ring and the nitrogen atom of the secondary amine group are the primary determinants of its UV-Vis absorption characteristics. The key transitions are typically the π → π* and n → π* transitions. libretexts.org

The chromophore in this compound is the anisidine moiety. The benzene ring contains π electrons, and the nitrogen and oxygen atoms possess non-bonding (n) electrons. Consequently, the UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-intensity absorptions. In aromatic systems like benzene, these transitions are responsible for strong absorption bands. The presence of substituents like the methoxy (-OCH₃) and the alkylamino (-NHC₅H₁₁) groups, which are both electron-donating, tends to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital of the aromatic ring. libretexts.org These transitions are generally of much lower intensity than π → π* transitions.

The phenomenon of solvatochromism describes the change in the position and sometimes intensity of a compound's absorption bands when the polarity of the solvent is changed. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net Conjugated molecules with electron-donating and electron-withdrawing groups are often excellent solvatochromic probes. nih.gov For this compound, interactions between the solute and solvent molecules can alter the energy gap between the electronic ground state and excited state, leading to shifts in the absorption maximum (λmax). researchgate.net

The nature of the solvent plays a critical role in influencing the electronic spectra of solutes. The shifts in λmax can be correlated with solvent properties such as polarity and the ability to act as a hydrogen-bond donor or acceptor. ijcce.ac.ir

Effect on π → π Transitions:* In π → π* transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. vlabs.ac.in This stabilization decreases the energy gap for the transition, resulting in a bathochromic (red) shift toward longer wavelengths. uomustansiriyah.edu.iq

Effect on n → π Transitions:* For n → π* transitions, the ground state is stabilized in polar, hydrogen-bonding solvents due to the interaction of the solvent with the non-bonding electrons on the nitrogen atom. vlabs.ac.inlibretexts.org For instance, a protic solvent like methanol (B129727) can form a hydrogen bond with the lone pair of electrons on the nitrogen of the amine. libretexts.org This interaction lowers the energy of the ground state. The excited state is less affected, leading to an increase in the energy gap for the transition. This results in a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq

The solvatochromic behavior of this compound in various solvents can be illustrated with the following representative data table, which demonstrates the expected shifts based on general principles of UV-Vis spectroscopy.

| Solvent | Solvent Type | Expected Shift for π → π* Transition | Expected Shift for n → π* Transition |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Reference (shorter λ) | Reference (longer λ) |

| Dichloromethane | Polar Aprotic | Red Shift | Slight Blue Shift |

| Ethanol | Polar Protic | Significant Red Shift | Significant Blue Shift |

| Water | Highly Polar Protic | Maximum Red Shift | Maximum Blue Shift |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. scienceready.com.au

For this compound (C₁₂H₁₉NO), the exact molecular weight is 193.1467 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the integer mass of the most abundant isotopes (m/z = 193). According to the nitrogen rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.orgmsu.edu

The fragmentation pattern provides valuable structural information. The presence of the N-pentyl group, the methoxy group, and the aromatic ring leads to several characteristic fragmentation pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a butyl radical (•C₄H₉), resulting in a stable, resonance-delocalized cation that is often the base peak in the spectrum.

Benzylic Cleavage/Loss of Alkyl Chain: Fragmentation can occur along the pentyl chain, leading to the loss of various alkyl radicals.

Fragmentation of the Methoxy Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃) or through the elimination of a neutral formaldehyde (B43269) (CH₂O) molecule.

A summary of the predicted major fragments for this compound is presented below.

| m/z | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 136 | [M - C₄H₉]⁺ | α-cleavage with loss of a butyl radical from the pentyl group. This is often the base peak. |

| 121 | [C₇H₇O]⁺ | Methoxybenzyl cation, potentially from cleavage of the N-C(aryl) bond with charge retention on the aromatic portion. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of the closely related compound 4-Methoxy-N-phenylaniline (C₁₃H₁₃NO) provides insight into the likely structural features. nih.gov

The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For aniline derivatives, hydrogen bonds and other non-covalent interactions are crucial for stabilizing the crystal structure. scirp.org

In the crystal structure of the related 4-Methoxy-N-phenylaniline, the crystal packing is stabilized by a network of C—H···π and N—H···π interactions. nih.gov

C—H···π Interactions: These involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic π-system.

N—H···π Interactions: This is a type of hydrogen bond where the N-H group acts as the donor and the aromatic π-system of a neighboring molecule acts as the acceptor.

For the analogous compound 4-Methoxy-N-phenylaniline, the two benzene rings are not coplanar but are oriented at a dihedral angle of 59.9 (2)°. nih.gov This twisted conformation is a common feature of diphenylamine (B1679370) derivatives.

In this compound, several key dihedral angles would define its conformation:

C(aryl)-C(aryl)-O-C(methyl) angle: This angle would describe the orientation of the methoxy group relative to the benzene ring. For maximum conjugation, this group tends to be coplanar with the ring, but steric factors can cause it to twist. nih.gov

C(aryl)-N-C(alkyl)-C(alkyl) angles: The conformation of the flexible N-pentyl chain would be described by a series of dihedral angles. In the solid state, the chain typically adopts a low-energy, extended conformation.

C(aryl)-C(aryl)-N-C(alkyl) angle: This angle would define the orientation of the N-pentyl group relative to the plane of the benzene ring.

The specific values of these angles in the crystal lattice would be a result of the balance between intramolecular steric effects and the optimizing of intermolecular packing interactions.

Reactivity Profiles and Elucidation of Reaction Mechanisms Involving 4 Methoxy N Pentylaniline

Oxidation Reactions

The oxidation of 4-Methoxy-N-pentylaniline can proceed through several pathways, yielding a range of products depending on the oxidant and reaction conditions. The presence of the electron-rich aromatic ring and the nitrogen atom makes the molecule susceptible to oxidative processes.

The oxidation of N-alkylanilines, such as this compound, can lead to the formation of nitroso and nitro compounds. The transformation of secondary anilines to the corresponding nitroso derivatives can be achieved using various oxidizing agents. For instance, Caro's acid (peroxymonosulfuric acid) is known to oxidize N-alkylanilines. The reaction proceeds by the electrophilic attack of the oxidant on the nitrogen atom.

Further oxidation of the nitroso intermediate can yield the corresponding nitro derivative. This subsequent oxidation step generally requires stronger oxidizing agents or more forcing reaction conditions. The stability of the N-nitroso and N-nitro products can be influenced by the steric and electronic properties of the substituents on the aromatic ring and the nitrogen atom.

| Reactant | Oxidizing Agent | Product(s) |

| This compound | Mild Oxidant (e.g., H2O2) | N-nitroso-4-methoxyaniline derivatives |

| This compound | Strong Oxidant (e.g., Caro's Acid) | N-nitro-4-methoxyaniline derivatives |

This table represents plausible reaction pathways based on the general reactivity of N-alkylanilines.

The electrochemical oxidation of this compound provides significant insight into its reaction mechanisms. The initial step in the electrochemical oxidation of many N-alkylanilines involves the removal of an electron to form a radical cation. In the case of this compound, the electron-donating methoxy (B1213986) group facilitates this process by stabilizing the resulting positive charge on the aromatic ring.

This radical cation is a key intermediate that can undergo several subsequent reactions. One common pathway is the deprotonation of the α-carbon of the N-pentyl group, leading to the formation of a neutral radical. Further oxidation of this radical generates an iminium ion. The iminium ion is an electrophilic species that can be trapped by nucleophiles present in the reaction medium.

Another potential fate of the initial radical cation is a coupling reaction, where two radical cations combine to form dimeric products, such as benzidine-type structures. The specific pathway followed depends on factors like the solvent, electrolyte, and electrode potential.

| Intermediate | Formation Pathway | Subsequent Reactions |

| Radical Cation | One-electron oxidation of the amine | Deprotonation, Dimerization |

| Iminium Ion | Oxidation of the neutral radical (formed after deprotonation) | Nucleophilic attack |

This table outlines the key intermediates and their transformations during the electrochemical oxidation of this compound.

Reduction Reactions

The reduction of oxidized derivatives of this compound is a crucial transformation, often aimed at regenerating the parent amine.

The nitroso and nitro groups formed during oxidation can be reduced back to the amine functionality. This reduction can be accomplished using a variety of reducing agents. For example, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) is a highly effective method for the reduction of nitro groups to amines.

Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also be employed. The choice of reducing agent often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. The regeneration of the amine from its oxidized forms is a fundamental process in synthetic chemistry, allowing for the temporary protection or modification of the amine group.

| Oxidized Functional Group | Reducing Agent | Product |

| Nitroso (-N=O) | Catalytic Hydrogenation (H2/Pd/C) | Amine (-NH) |

| Nitro (-NO2) | LiAlH4 | Amine (-NH) |

This table summarizes common reduction methods for regenerating the amine functionality in derivatives of this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the methoxy group and the secondary amine.

Both the methoxy (-OCH3) and the N-pentylamino (-NHC5H11) groups are ortho, para-directing activators. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In this compound, the para position relative to the amine is occupied by the methoxy group, and vice versa.

The positions ortho to the amine group (positions 2 and 6) and ortho to the methoxy group (positions 3 and 5) are the potential sites for electrophilic attack. The N-pentylamino group is generally a stronger activating group than the methoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amine group (positions 2 and 6). Steric hindrance from the N-pentyl group might slightly disfavor substitution at these positions compared to a less bulky N-alkyl group, but the electronic effect of the amine is typically dominant.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific regiochemical outcome can sometimes be influenced by the reaction conditions and the nature of the electrophile.

| Position on Aromatic Ring | Activating Group(s) | Likelihood of Electrophilic Substitution |

| 2, 6 (ortho to amine) | N-pentylamino, Methoxy | High |

| 3, 5 (ortho to methoxy) | Methoxy, N-pentylamino | Moderate to Low |

This table illustrates the directing effects of the functional groups on the regioselectivity of electrophilic aromatic substitution on this compound.

Impact of Pentyl Substituent on Aromatic Reactivity

The pentyl group attached to the nitrogen atom in this compound significantly influences the reactivity of the aromatic ring. This alkyl group is primarily characterized by its steric bulk and electron-donating nature, which in turn affect the outcomes of various chemical transformations.

The steric hindrance imparted by the pentyl group can direct the regioselectivity of electrophilic aromatic substitution reactions. For instance, in reactions like nitrosation, the bulky pentyl group can suppress substitution at the ortho positions of the aniline (B41778) ring, leading to a higher yield of the para-substituted product. This steric effect is a critical factor in controlling the outcome of reactions and is often exploited in synthetic strategies to achieve desired isomers.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound, being a secondary amine, is nucleophilic and can participate in various substitution reactions.

Arylation and Alkylation Reactions

The nitrogen center of this compound can undergo N-arylation and N-alkylation reactions to form tertiary amines. These reactions typically involve the reaction of the aniline with aryl halides or alkyl halides. Transition-metal catalysts, such as those based on palladium or copper, are often employed to facilitate these C-N bond-forming reactions. researchgate.netmit.edu For instance, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the N-arylation of amines. numberanalytics.com

The synthesis of this compound itself can be achieved through the N-alkylation of 4-methoxyaniline with a pentyl halide or by the reaction of 4-methoxyaniline with pentanol (B124592) using a ruthenium catalyst. vulcanchem.com The reactivity in these alkylation reactions is influenced by the nature of the substituents on the aniline ring. Electron-donating groups, such as the methoxy group at the para position, enhance the reactivity of the aniline in these transformations. rug.nl

Below is an interactive data table summarizing the synthesis of this compound via catalytic N-alkylation:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxyaniline | Pentanol | [Ru]-3 | K-tert-butoxide | Toluene | 70 | 48 | 85 | vulcanchem.com |

| 4-Methoxyaniline | Pentan-1-ol | Cat1 (Fe-complex) | - | Toluene | 110 | - | 30 (selectivity) | rug.nl |

Free Radical Reaction Pathways

While ionic reactions are more common for anilines, free radical pathways can also be significant under specific conditions.

Radical Intermediates and Chain Propagation

Free radical reactions typically involve three main stages: initiation, propagation, and termination. libretexts.org In the context of this compound, radical intermediates can be generated through processes like homolytic cleavage of a C-H or N-H bond, often initiated by heat, light, or a radical initiator. uomustansiriyah.edu.iq

Once formed, these radical species can participate in chain propagation steps. For example, a nitrogen-centered radical could abstract a hydrogen atom from another molecule, perpetuating the radical chain. lkouniv.ac.in The presence of peroxides, for instance, can lead to the formation of radical intermediates that influence the course of reactions like the addition of HBr to alkenes. libretexts.org The specific pathways and products of such radical reactions would be highly dependent on the reaction conditions and the presence of other reactive species.

Role of the Aniline Moiety in Radical Stabilization

The aniline moiety plays a crucial role in stabilizing any radical intermediates that may form. The aromatic ring can delocalize the unpaired electron of a nitrogen-centered or an adjacent carbon-centered radical through resonance. This resonance stabilization lowers the energy of the radical intermediate, making its formation more favorable. uomustansiriyah.edu.iq

The stability of radicals is a key factor in determining the selectivity of free radical reactions. For instance, the abstraction of a benzylic hydrogen is favored because the resulting benzyl (B1604629) radical is resonance-stabilized. uomustansiriyah.edu.iq Similarly, a radical formed on the nitrogen or the alpha-carbon of the pentyl group in this compound would be stabilized by the adjacent aromatic ring. This stabilization can influence the regioselectivity of radical reactions, favoring the formation of the most stable radical intermediate.

Mechanistic Investigations of C-N Bond Formation

The formation of the C-N bond is a fundamental process in the synthesis and reactions of this compound. Mechanistic studies of these reactions provide valuable insights into optimizing reaction conditions and developing new synthetic methods.

Transition metal-catalyzed reactions are central to modern C-N bond formation. mit.edu The Buchwald-Hartwig amination, for example, proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps at the metal center. numberanalytics.com

Another important strategy for C-N bond formation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nl In this approach, a catalyst, often a transition metal complex, facilitates the dehydrogenation of an alcohol to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" and stored by the catalyst. This process is atom-economical as it produces water as the only byproduct. vulcanchem.com The iron-catalyzed N-alkylation of 4-methoxyaniline with pentan-1-ol to form this compound is an example of this elegant strategy. rug.nl

Recent advancements have also explored biocatalytic and photoenzymatic methods for C-N bond formation, which offer environmentally benign alternatives to traditional chemical methods. rsc.orgresearchgate.net These approaches often utilize enzymes to generate and control reactive intermediates, including radical species, to achieve selective C-N bond construction. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Processes

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of this compound. Kinetics describes the rate at which reactions occur and the factors influencing this rate, while thermodynamics governs the extent to which a reaction will proceed and the position of equilibrium in reversible processes.

The rate of a chemical reaction involving this compound is dictated by several interconnected factors, including temperature, the concentration of reactants, and the presence of catalysts. The quantitative relationship between temperature and reaction rate is described by the Arrhenius equation, which highlights the central role of activation energy (Ea). Activation energy is the minimum energy required for a reaction to occur, and a lower Ea corresponds to a faster reaction rate.

The electronic properties of the aniline substrate also exert a strong influence. The methoxy group (-OCH₃) on this compound is an electron-donating group. Studies on analogous reactions have demonstrated that such electron-donating substituents on the aromatic ring can enhance the reaction rate by increasing the nucleophilicity of the amine nitrogen. rsc.org

Kinetic Isotope Effect (KIE): A powerful tool for elucidating reaction mechanisms is the kinetic isotope effect (KIE), which compares the reaction rates of molecules containing different isotopes, such as hydrogen (¹H) versus deuterium (B1214612) (²H). A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org For many "borrowing hydrogen" reactions, the cleavage of a C-H bond on the alcohol is a key step. acs.org A low or non-existent KIE can indicate that this bond cleavage is not the rate-determining step. acs.org For example, in one study of an iridium-catalyzed amine alkylation, the low KIE suggested that neither the C-H bond cleavage of the alcohol nor the Ir-H bond cleavage for imine reduction was involved in the rate-determining step; instead, the coordination of the imine to the catalyst was proposed as the slowest step. acs.org

| Factor | Effect on Reaction Rate | Rationale | Supporting Evidence (Analogous Systems) |

|---|---|---|---|

| Increasing Temperature | Increases | Provides more molecules with sufficient energy to overcome the activation energy barrier (Arrhenius Law). | General principle of chemical kinetics. csic.es |

| Presence of Efficient Catalyst (e.g., Iridium, Ruthenium) | Increases | Provides an alternative reaction pathway with a lower activation energy. | Catalyzed N-alkylation reactions show significantly higher yields and shorter reaction times. liv.ac.ukrsc.org |

| Electron-Donating Substituent (-OCH₃) | Increases | Enhances the nucleophilicity of the aniline nitrogen, accelerating its reaction with the intermediate aldehyde/imine. | Ortho-methoxy substituted anilines show good to excellent yields in N-alkylation reactions. rsc.org |

| Solvent Choice | Varies | Can affect catalyst stability, solubility of reactants, and stabilization of transition states. | Systematic investigation of solvents is a key part of reaction optimization. researchgate.net |

While many synthetic reactions are driven to completion, the individual steps within a complex mechanism can be reversible. In such cases, the principles of chemical equilibrium dictate the relative concentrations of reactants and products once the reaction reaches a steady state. The position of this equilibrium is quantified by the equilibrium constant (K).

For a generic reversible reaction: aA + bB ⇌ cC + dD

The equilibrium constant expression is: K = ([C]ᶜ[D]ᵈ) / ([A]ᵃ[B]ᵇ)

A value of K > 1 indicates that the formation of products is favored at equilibrium. Conversely, a value of K < 1 signifies that the reactants are favored.

In the context of the "borrowing hydrogen" synthesis of this compound, several steps are in equilibrium. The initial dehydrogenation of the alcohol to an aldehyde is reversible. uni-halle.de The subsequent formation of the imine from the aldehyde and aniline is also a reversible reaction, which produces water as a byproduct. acs.org

R¹-CHO + R²-NH₂ ⇌ R¹-CH=N-R² + H₂O

| Hypothetical Equilibrium Constant (K) | Position of Equilibrium | Relative Concentrations at Equilibrium | Implication for a Reversible Step |

|---|---|---|---|

| K < 0.01 | Strongly favors reactants | [Products] << [Reactants] | The forward reaction is highly unfavorable and requires significant energy input or product removal to proceed. |

| K ≈ 1 | Reactants and products are present in significant amounts | [Products] ≈ [Reactants] | The reaction is readily reversible, and the final mixture contains substantial amounts of all species. |

| K > 100 | Strongly favors products | [Products] >> [Reactants] | The forward reaction proceeds nearly to completion under the given conditions. |

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Pentylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the ground state electronic structure of molecules like 4-Methoxy-N-pentylaniline due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach is widely used to determine optimized molecular geometries, electron distribution, and various spectroscopic properties. researchgate.net

For substituted anilines, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G*, can effectively model the electronic effects of substituents on the aromatic ring. In the case of this compound, the electron-donating nature of both the methoxy (B1213986) (-OCH₃) group and the secondary amine influences the electron density distribution across the benzene (B151609) ring. DFT can be used to generate electrostatic potential maps, which visualize electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT Calculation Parameters for Aniline (B41778) Derivatives

| Parameter | Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for organic molecules. |

| Basis Set | 6-31G* | A Pople-style basis set that provides a good balance of accuracy and computational expense for geometry optimization and electronic properties. |

| Calculation Type | Geometry Optimization | To find the lowest energy arrangement of atoms, representing the stable structure of the molecule. |

| Output Properties | Total Energy, Electron Density, Molecular Orbitals, Dipole Moment | To characterize the fundamental electronic and structural properties of the molecule. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for simplification. tdx.cat These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy.

While computationally more demanding than DFT, ab initio calculations serve as a crucial benchmark. For molecules like this compound, high-accuracy single-point energy calculations using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) on a DFT-optimized geometry can provide a "gold standard" energy value. These high-level calculations are invaluable for validating the results obtained from more computationally efficient methods like DFT and for instances where high precision in energy differences (e.g., reaction barriers or conformational energies) is critical.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net

Table 2: Calculated Frontier Orbital Energies for a Representative Methoxy-Substituted Aniline

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.15 | Represents the ability to donate an electron (Nucleophilicity). Related to Ionization Potential. |

| LUMO | -0.25 | Represents the ability to accept an electron (Electrophilicity). Related to Electron Affinity. |

| HOMO-LUMO Gap | 4.90 | An indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The values presented are illustrative based on typical DFT calculations for structurally similar molecules and serve to demonstrate the concepts.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the molecule's behavior, including its flexibility and interactions with its environment.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is performed computationally by systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface (PES). psu.edu This process identifies low-energy, stable conformers and the energy barriers that separate them. For this compound, this analysis would reveal the preferred orientation of the pentyl chain relative to the methoxyphenyl ring. Studies on related molecules show that steric and electronic effects dictate the most stable conformations. psu.edu For instance, the analysis would determine whether a more extended (anti) or a more folded (gauche) conformation of the pentyl chain is energetically favored.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | CAr-CAr-N-Cpentyl | Defines the rotation of the N-pentyl group relative to the plane of the benzene ring. |

| τ2 | CAr-N-C1'pentyl-C2'pentyl | Defines the initial orientation of the pentyl chain. |

| τ3, τ4, τ5 | C-C-C-C (within pentyl chain) | Defines the conformation (e.g., anti, gauche) of the flexible alkyl chain. |

Intermolecular Interactions and Solvent Effects

The functional groups in this compound—the secondary amine (N-H), the methoxy group (-OCH₃), the aromatic ring, and the aliphatic pentyl chain—govern its intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen atom can act as hydrogen bond acceptors. mdpi.com The aromatic ring can participate in π-π stacking and C-H···π interactions, and the pentyl chain contributes to van der Waals forces. mdpi.com

Computational methods can model these interactions explicitly. To account for the influence of a solvent, implicit solvent models like the Polarizable Continuum Model (PCM) are often used. These models represent the solvent as a continuous medium with a defined dielectric constant, which allows for the calculation of solvation energy and the study of how the solvent affects the molecule's properties and conformational preferences. pku.edu.cn For example, the polarity of the solvent can influence the relative stability of different conformers by preferentially stabilizing those with a larger dipole moment. The methoxy and pentyl groups also significantly affect the molecule's lipophilicity, a property that can be estimated using computational methods and is crucial for understanding its behavior in different solvent environments.

Theoretical Spectroscopy

Computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical approaches allow for the detailed assignment of spectral features and offer insights into the electronic and vibrational characteristics of the molecule.

The prediction of spectroscopic parameters through computational chemistry is a cornerstone of modern structural elucidation. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. nih.gov

NMR Chemical Shift Prediction: Theoretical calculations of NMR spectra are crucial for assigning signals in experimentally obtained data. DFT methods, often using the B3LYP functional with a basis set like 6-31G(d,p), can predict the ¹H and ¹³C chemical shifts of this compound. jcsp.org.pk The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These predicted shifts are then compared to experimental values, often obtained from synthesized compounds, for validation. rug.nl Software tools can utilize additive schemes and knowledge bases of chemical environments to estimate shifts, providing a rapid alternative to full quantum mechanical calculations. bas.bg

The predicted chemical shifts for this compound are influenced by its distinct chemical environments: the aromatic ring, the electron-donating methoxy group, the nitrogen atom, and the flexible N-pentyl chain. The methoxy group, for instance, typically increases electron density on the aromatic ring at the ortho and para positions, affecting the shifts of the ring protons and carbons. scribd.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents illustrative NMR chemical shift values predicted using computational models and established increments. Actual experimental values may vary.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | C2, C6 | 6.7 - 6.9 | 114 - 116 |

| Aromatic CH | C3, C5 | 6.6 - 6.8 | 113 - 115 |

| Aromatic C-O | C4 | - | 151 - 153 |

| Aromatic C-N | C1 | - | 141 - 143 |

| Methoxy H | -OCH₃ | 3.7 - 3.8 | - |

| Methoxy C | -OC H₃ | - | 55 - 57 |

| Amine NH | N-H | 3.5 - 4.5 (broad) | - |

| Pentyl CH₂ | N-C H₂- | 3.0 - 3.2 | 44 - 46 |

| Pentyl CH₂ | -CH₂-CH₂- | 1.5 - 1.7 | 29 - 31 |

| Pentyl CH₂ | -CH₂-CH₂- | 1.3 - 1.5 | 28 - 30 |

| Pentyl CH₂ | -CH₂-CH₃ | 1.3 - 1.5 | 22 - 24 |

| Pentyl CH₃ | -CH₃ | 0.8 - 1.0 | 13 - 15 |

Vibrational Frequency Prediction: Theoretical vibrational analysis is used to assign infrared (IR) and Raman spectral bands. DFT calculations can determine the fundamental vibrational frequencies and their corresponding intensities. nih.gov The calculated harmonic frequencies are often scaled by empirical factors to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov For this compound, key vibrational modes would include the N-H stretch, C-N stretch, aromatic C-C stretching, C-H bending, and the characteristic vibrations of the methoxy and pentyl groups. The excellent agreement between calculated and experimental spectra allows for a confident and detailed assignment of the vibrational modes. nih.gov

Predicted Major Vibrational Frequencies for this compound (Illustrative) This table presents a selection of plausible vibrational modes and their predicted frequency ranges based on DFT calculations for similar aniline and anisole (B1667542) derivatives.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Pentyl, Methoxy | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1490 - 1520 |

| Asymmetric C-O-C Stretch | Methoxy-Aryl | 1230 - 1270 |

| Symmetric C-O-C Stretch | Methoxy-Aryl | 1020 - 1050 |

| C-N Stretch | Aryl-Amine | 1250 - 1340 |

Computational models are instrumental in elucidating the photophysical properties of molecules, such as their absorption and emission of light. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to model its electronic transitions.

These calculations provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in predicting the wavelength of maximum absorption (λ_max) in the UV-visible spectrum. The methoxy group (-OCH₃), being an electron-donating group, is expected to raise the energy of the HOMO, while the N-pentyl group also contributes to the electronic structure. These substitutions influence the electronic distribution and can lead to a red-shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted aniline. researchgate.net

Computational models can also predict other important photophysical parameters, such as oscillator strengths, which relate to the intensity of an electronic transition, and the nature of the excited states. This information is vital for understanding phenomena like fluorescence and for designing molecules with specific electro-optical properties. researchgate.net

Calculable Photophysical Parameters for this compound This table outlines key parameters that can be determined through computational modeling to describe the molecule's interaction with light.

| Parameter | Description | Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT |

| HOMO-LUMO Gap | Energy difference, relates to electronic transition energy | DFT |

| Excitation Energy | Energy required to promote an electron to an excited state | TD-DFT |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition | TD-DFT |

| Wavelength of Max. Absorption (λ_max) | Predicted wavelength for the strongest electronic absorption | TD-DFT |

Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry provides a framework for developing quantitative relationships that connect a molecule's structure to its reactivity and physical properties. These models are essential for predicting molecular behavior and for the rational design of new compounds.

Linear Free Energy Relationships (LFERs), most famously the Hammett equation, are used to quantify the impact of substituents on the reactivity of aromatic compounds. ic.ac.ukwikipedia.org The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for a reaction of a substituted compound, and k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The equation separates the electronic influence of a substituent (the substituent constant, σ) from the sensitivity of the reaction to these electronic effects (the reaction constant, ρ). walisongo.ac.id

For this compound, the key substituent on the benzene ring is the para-methoxy group (-OCH₃). The N-pentyl group is attached to the nitrogen, which is often the reaction center or part of the reacting functional group. The para-methoxy group is a strong electron-donating group due to its resonance effect, which is reflected in its negative σₚ value. scribd.comic.ac.uk This indicates that it will accelerate reactions that are favored by increased electron density at the reaction center (reactions with a negative ρ value) and decelerate reactions in which a negative charge develops in the transition state (reactions with a positive ρ value). wikipedia.org By constructing a Hammett plot (a graph of log(k/k₀) versus σ) for a series of substituted anilines, one can determine the ρ value for a specific reaction, offering valuable insights into the reaction mechanism. viu.canih.gov

Selected Hammett Substituent Constants (σ) This table provides standard Hammett constants for the para-methoxy group and other common substituents for comparison. The constants quantify the electronic effect of the substituent at the meta or para position.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Electron-donating (para), Electron-withdrawing (meta) |

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-donating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Electron-withdrawing |

| -CN (Cyano) | +0.56 | +0.66 | Strongly electron-withdrawing |

| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly electron-withdrawing |

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that predict the physicochemical properties of compounds based on their molecular structure. tdx.catresearchgate.net The fundamental principle is that the structure of a molecule, encoded by numerical values called molecular descriptors, contains the information that determines its properties.

The QSPR process for a compound like this compound involves:

Calculating a wide range of molecular descriptors, which can be constitutional, topological, geometric, or electronic in nature.

Developing a mathematical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms, that correlates a subset of these descriptors with a known physical property (e.g., boiling point, density, partition coefficient).

Validating the model to ensure its predictive power for new, untested compounds.

QSPR models can be used to estimate non-biological attributes of this compound, which is valuable for chemical process design and environmental fate assessment.

Calculated Molecular Descriptors for this compound This table lists key physicochemical descriptors for this compound, which are used as inputs for QSPR models.

| Descriptor | Value | Description |

| Molecular Formula | C₁₂H₁₉NO | The elemental composition of the molecule. |

| Molecular Weight | 193.29 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | 3.297 | A measure of the molecule's lipophilicity. chemscene.com |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | The surface sum over all polar atoms, related to transport properties. chemscene.com |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms. chemscene.com |

| Rotatable Bonds | 6 | The number of bonds that allow free rotation. |

Chemometrics utilizes statistical and mathematical methods to extract meaningful information from chemical data. rsc.org Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly useful for analyzing large datasets, such as those generated from spectroscopic measurements or computational studies of a series of related compounds. researchgate.net

For a set of aniline derivatives including this compound, chemometrics could be applied in several ways:

Pattern Recognition: PCA can be used to analyze spectroscopic data (e.g., a collection of IR spectra) from multiple aniline derivatives. It reduces the dimensionality of the data, allowing for visualization of how the compounds cluster based on structural similarity. This compound would be expected to cluster with other alkoxy-substituted anilines.

Multivariate Calibration: PLS regression can be used to build a model that predicts a specific property (like concentration or a physical attribute) from entire spectra. For instance, a PLS model could be trained to determine the concentration of this compound in a mixture with other anilines based on their combined UV-Vis spectrum, even when the individual spectra significantly overlap. rsc.org

These approaches are powerful for quality control, process monitoring, and building robust predictive models when dealing with complex chemical systems. researchgate.net

Applications in Materials Science and Industrial Organic Synthesis Non Biological Focus

Role as a Synthetic Intermediate in Organic Synthesis

There is currently a lack of specific, published research detailing the use of 4-Methoxy-N-pentylaniline as a direct precursor for the synthesis of complex organic molecules. While substituted anilines are a fundamental class of reactants in organic chemistry, serving as building blocks for a wide array of more complex structures, the specific reaction pathways and resulting molecules derived from this compound are not well-documented in available literature. General strategies for synthesizing complex molecules often involve multi-step processes where the specific contributions of intermediates like this compound would require dedicated study. escholarship.orgnorthwestern.edunih.gov

No specific research was identified that utilizes this compound as a building block for creating sterically hindered amine motifs. Hindered amines are a critical structural element in various chemical applications, including catalysis and polymer additives (as light stabilizers). However, the literature does not currently specify this compound for this purpose.

Development of Advanced Materials

The incorporation of this compound into polymer structures is not a widely researched area. The field of conductive polymers extensively studies polyaniline and its derivatives. pku.edu.cnmdpi.commdpi.com These polymers are synthesized through the oxidative polymerization of aniline (B41778) or substituted anilines. google.com While derivatives such as poly(N-methylaniline) have been explored to enhance solubility, specific studies on the polymerization of this compound or its integration as a monomer into other polymer backbones are not present in the available literature. mdpi.com